molecular formula C15H13NO4 B6397318 2-(4-Ethylphenyl)-4-nitrobenzoic acid CAS No. 1261961-16-3

2-(4-Ethylphenyl)-4-nitrobenzoic acid

Cat. No.: B6397318
CAS No.: 1261961-16-3
M. Wt: 271.27 g/mol
InChI Key: IYGVAIRAVKIFAN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-nitrobenzoic acid is a specialized benzoic acid derivative designed for advanced chemical synthesis and research applications. Its molecular structure, incorporating both a 4-ethylphenyl substituent and a nitro group on the benzoic acid core, makes it a valuable bifunctional intermediate in medicinal chemistry and drug discovery. This compound is particularly useful for constructing complex molecular architectures, such as active pharmaceutical ingredients (APIs), where the carboxylic acid can be leveraged for amide bond formation or esterification, and the nitro group serves as a versatile precursor for an amine functionality . In materials science, this compound finds application as a building block for the synthesis of advanced polymers and functional organic materials. The rigid biphenyl-like core can contribute to thermal stability, while the reactive sites allow for incorporation into larger, more complex structures, such as those used in high-performance polymers or as initiators in nanomaterials synthesis . Researchers also utilize 2-(4-Ethylphenyl)-4-nitrobenzoic acid as a model substrate in methodological development, for instance, in studying novel catalytic reduction processes or new carboxyl group activation techniques . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-10-3-5-11(6-4-10)14-9-12(16(19)20)7-8-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGVAIRAVKIFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688990
Record name 4'-Ethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-16-3
Record name 4'-Ethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule, 2-(4-ethylphenyl)-4-nitrobenzoic acid, derives from a benzoic acid backbone functionalized with a nitro group at the para-position and a 4-ethylphenyl group at the ortho-position. Retrosynthetic disconnection reveals three critical intermediates:

  • 4-Nitrotoluene : Serves as the precursor for introducing the nitro group and methyl oxidation site.

  • 2-Bromo-4-nitrotoluene : Generated via regioselective bromination, enabling subsequent cross-coupling.

  • 2-(4-Ethylphenyl)-4-nitrotoluene : Formed through Suzuki-Miyaura coupling, which is subsequently oxidized to the carboxylic acid.

Bromination of 4-Nitrotoluene

The bromination of 4-nitrotoluene is directed by the electron-withdrawing nitro group, favoring ortho-substitution due to resonance and inductive effects. Using iron(III) bromide (FeBr₃) as a catalyst in a bromine (Br₂)/dichloromethane system at 0–5°C, 2-bromo-4-nitrotoluene is obtained with 78% yield. Higher temperatures (>20°C) promote para-bromination, reducing regioselectivity.

Table 1: Bromination Optimization

ConditionTemperature (°C)Yield (%)ortho:para Ratio
FeBr₃, Br₂, CH₂Cl₂0–5788:1
FeBr₃, Br₂, CH₂Cl₂25653:1
AlBr₃, Br₂, CCl₄0–5726:1

Palladium-Catalyzed Suzuki-Miyaura Coupling

Coupling of 2-Bromo-4-nitrotoluene with 4-Ethylphenylboronic Acid

The Suzuki-Miyaura reaction links the 4-ethylphenyl group to the aromatic ring using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. A mixture of 2-bromo-4-nitrotoluene (1.0 equiv), 4-ethylphenylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and a 3:1 dioxane/water solvent system is heated at 80°C for 12 hours, yielding 2-(4-ethylphenyl)-4-nitrotoluene in 85% yield.

Critical Parameters :

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ maximizes yield while minimizing costs.

  • Solvent System : Aqueous dioxane enhances boronic acid solubility and stabilizes the palladium intermediate.

  • Temperature : Reactions below 70°C result in incomplete conversion (<50%).

Nitric Acid-Mediated Oxidation of Methyl to Carboxylic Acid

Oxidation Mechanism and Optimization

The final step involves oxidizing the methyl group of 2-(4-ethylphenyl)-4-nitrotoluene to a carboxylic acid using dilute nitric acid (30–65% v/v) under radical-initiated conditions. A phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) and a radical initiator (e.g., azobisisobutyronitrile) are critical for enhancing reaction efficiency.

Table 2: Oxidation Conditions and Yields

Nitric Acid (%)Temperature (°C)Catalyst SystemYield (%)
30100None27
50125AIBN + CTAB65
65135NHPI + TBAB72

AIBN = Azobisisobutyronitrile; CTAB = Cetyltrimethylammonium bromide; NHPI = N-Hydroxyphthalimide; TBAB = Tetrabutylammonium bromide

Role of Radical Initiators

Radical initiators like azobisisobutyronitrile (AIBN) generate nitric oxide radicals (NO·), which abstract hydrogen from the methyl group, initiating a chain reaction that culminates in carboxylic acid formation. Without initiators, the reaction stalls at the aldehyde intermediate, reducing yields.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., CTAB) facilitate the transfer of nitric acid into the organic phase, ensuring homogeneous reaction conditions and preventing side reactions such as over-oxidation to CO₂.

Alternative Synthetic Pathways

Friedel-Crafts Alkylation

An alternative route involves Friedel-Crafts alkylation of 4-nitrobenzoic acid with ethylbenzene. However, this method suffers from poor regioselectivity (<20% yield) due to the deactivating nitro group, which directs electrophilic attack to meta positions.

Direct Nitration of 2-(4-Ethylphenyl)benzoic Acid

Nitrating 2-(4-ethylphenyl)benzoic acid with mixed nitric-sulfuric acid introduces the nitro group predominantly at the para-position (relative to the carboxylic acid), achieving 55% yield. However, this method requires stringent temperature control (-10°C) to avoid decarboxylation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow technology improves oxidation reaction control, reducing byproduct formation and enhancing safety. A pilot-scale study demonstrated a 15% yield increase compared to batch reactors, with a 20% reduction in nitric acid consumption.

Waste Acid Recycling

Spent nitric acid from the oxidation step is reconcentrated and reused, lowering production costs by 30% and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or alkylation, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 2-(4-Ethylphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Esterification: Methyl 2-(4-ethylphenyl)-4-nitrobenzoate, ethyl 2-(4-ethylphenyl)-4-nitrobenzoate, etc.

Scientific Research Applications

2-(4-Ethylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives can serve as building blocks for the development of new materials and compounds.

    Biology: The compound and its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Table 1: Solubility and Molecular Descriptors of Selected Nitrobenzoic Acids

Compound Substituent Molecular Weight log10(Swater) Abraham Descriptors (E, S, A, B, L) Key Solubility Trends
4-Nitrobenzoic acid -NO₂ at 4-position 167.12 g/mol -2.98 E=0.990, S=1.520, A=0.680, B=0.440, L=5.7699 Low aqueous solubility; higher in alcohols (e.g., logPcalc=1.792 in 3-methyl-1-butanol)
2-(4-Methoxyanilino)-4-nitrobenzoic acid -NH(4-methoxyphenyl) at 2-position 302.28 g/mol N/A N/A Likely lower solubility due to bulky substituent
2-(4-Ethylphenyl)-4-nitrobenzoic acid (inferred) -C₆H₄Et at 2-position 285.25 g/mol* N/A Estimated higher L (lipophilicity) Reduced aqueous solubility compared to 4-nitrobenzoic acid
2-(4-Acetylphenyl)-4-nitrobenzoic acid -C₆H₄COCH₃ at 2-position 285.25 g/mol N/A PSA=100.19, LogP=3.685 High lipophilicity; solubility favors organic solvents

*Molecular weight calculated based on formula C₁₅H₁₃NO₄.

Key Findings :

  • The ethyl group in 2-(4-ethylphenyl)-4-nitrobenzoic acid increases lipophilicity compared to unsubstituted 4-nitrobenzoic acid, reducing aqueous solubility .
  • Bulky substituents (e.g., methoxyanilino in ) further decrease solubility due to steric hindrance .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns significantly influence crystallinity and melting points. For example:

  • 4-Nitrobenzoic acid : Forms dimeric hydrogen bonds via carboxylic acid groups, leading to stable crystals .
  • 2-(4-Ethylphenyl)-4-nitrobenzoic acid : The ethyl group may disrupt hydrogen-bonding networks, resulting in less dense packing compared to smaller substituents .

Structural Analogues and Derivatives

  • Methyl 2-chloro-4-nitrobenzoate (): Esterification reduces acidity compared to carboxylic acid derivatives.
  • 4-Ethylbenzoic acid (): Lacks the nitro group, showing higher solubility in non-polar solvents.

Q & A

Advanced Research Question

  • QSAR studies : Corrogate solute descriptors (e.g., L = 5.7699 ) with biological activity.
  • Docking simulations : Model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the ethylphenyl group’s hydrophobic interactions.
  • Nitro group reduction potential : Calculate redox potentials using DFT to predict metabolic activation pathways .

What methodological pitfalls arise in comparing substituted benzoic acid derivatives (e.g., 4-nitro vs. 2-methyl analogs)?

Advanced Research Question

  • Acidity misinterpretation : While 4-nitrobenzoic acid is stronger (pKa ~1.5) than 2-methyl derivatives (pKa ~4.3) , steric effects in ethylphenyl-substituted analogs may alter proton dissociation.
  • Solubility outliers : Branched alcohols (e.g., 2-pentanol) may deviate from Abraham model predictions due to steric hindrance .
  • Synthetic byproducts : Friedel-Crafts reactions risk polysubstitution; use MALDI-TOF MS to detect impurities .

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